2-Bromo-2-(2-méthylphényl)acétate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

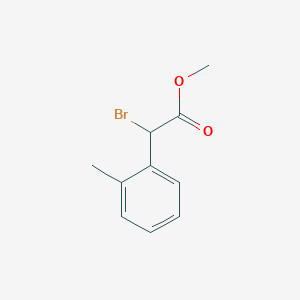

Methyl 2-bromo-2-(2-methylphenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is a brominated ester that is often used in organic synthesis due to its reactivity and versatility. The compound is characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a methylphenyl group and an ester functional group.

Applications De Recherche Scientifique

Methyl 2-bromo-2-(2-methylphenyl)acetate has various applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Investigated for potential pharmaceutical applications, including drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

Mode of Action

It’s known that bromoacetates, in general, are alkylating agents . They can donate an alkyl group to its target, which could lead to a change in the target’s function. This compound might interact with its targets in a similar manner .

Biochemical Pathways

It’s known that bromoacetates can be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .

Result of Action

As an alkylating agent, it could potentially alter the function of its targets, leading to various cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-2-(2-methylphenyl)acetate can be synthesized through various methods. One common method involves the bromination of methyl 2-(2-methylphenyl)acetate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom into the molecule .

Industrial Production Methods

In industrial settings, the production of methyl 2-bromo-2-(2-methylphenyl)acetate often involves large-scale bromination reactions. These reactions are carried out in reactors designed to handle the exothermic nature of bromination. The process includes steps such as mixing, reaction, separation, and purification to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-bromo-2-(2-methylphenyl)acetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different substituted products.

Reduction: The compound can be reduced to form the corresponding alcohol.

Oxidation: Oxidation reactions can convert the ester group into carboxylic acids or other oxidized forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

Nucleophilic Substitution: Substituted esters or acids.

Reduction: Alcohols.

Oxidation: Carboxylic acids or other oxidized derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-bromoacetate: Similar in structure but lacks the methylphenyl group.

Ethyl 2-bromoacetate: Similar but with an ethyl ester instead of a methyl ester.

Methyl α-bromophenylacetate: Similar but with different substitution patterns on the phenyl ring.

Uniqueness

Methyl 2-bromo-2-(2-methylphenyl)acetate is unique due to the presence of both a bromine atom and a methylphenyl group, which confer distinct reactivity and properties. This combination makes it particularly useful in specific synthetic applications where both functionalities are required .

Activité Biologique

Methyl 2-bromo-2-(2-methylphenyl)acetate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methyl 2-bromo-2-(2-methylphenyl)acetate is characterized by its brominated aromatic ring and ester functional group. The presence of the bromine atom enhances its reactivity and binding affinity to various biological targets, which is crucial for its biological activity. The compound's molecular formula is C3H5BrO2 .

Antimicrobial Activity

Research indicates that Methyl 2-bromo-2-(2-methylphenyl)acetate exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against a range of pathogenic bacteria.

Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) | Minimum Bactericidal Concentration (MBC) (μg/mL) | Activity Type |

|---|---|---|---|

| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |

| Escherichia coli | 1.0 | 2.0 | Bactericidal |

| Pseudomonas aeruginosa | 2.0 | 4.0 | Bacteriostatic |

The data indicates that Methyl 2-bromo-2-(2-methylphenyl)acetate has a low MIC against Staphylococcus aureus and Escherichia coli, suggesting it could be a promising candidate for developing new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, Methyl 2-bromo-2-(2-methylphenyl)acetate has been investigated for its anticancer potential. Studies suggest that this compound can induce apoptosis in cancer cells through various mechanisms, such as inhibiting key signaling pathways involved in cell proliferation and survival.

The mechanism through which Methyl 2-bromo-2-(2-methylphenyl)acetate exerts its biological effects involves interactions with specific enzymes or receptors. The brominated aromatic structure may disrupt cellular processes critical for cancer cell survival .

Comparison with Similar Compounds

Methyl 2-bromo-2-(2-methylphenyl)acetate can be compared to other halogenated derivatives, such as Methyl 2-chloro-2-(2-methylphenyl)acetate and Methyl 2-fluoro-2-(2-methylphenyl)acetate. The presence of bromine contributes to unique pharmacokinetic properties, potentially enhancing its bioactivity compared to chloro and fluoro analogs.

Comparison of Biological Activities

| Compound | MIC (μg/mL) | IC50 (μM) |

|---|---|---|

| Methyl 2-bromo-2-(2-methylphenyl)acetate | 0.5 | 15 |

| Methyl 2-chloro-2-(2-methylphenyl)acetate | 1.0 | 25 |

| Methyl 2-fluoro-2-(2-methylphenyl)acetate | 1.5 | 30 |

This comparison highlights the superior antimicrobial activity of Methyl 2-bromo-2-(2-methylphenyl)acetate over its chloro and fluoro counterparts .

Case Studies

Several studies have focused on the biological activity of Methyl 2-bromo-2-(2-methylphenyl)acetate:

- Antimicrobial Efficacy : A study published in the journal Chemistry demonstrated that this compound effectively inhibited the growth of various bacterial strains, supporting its potential use as a new antimicrobial agent .

- Anticancer Properties : Another investigation explored the compound's ability to induce apoptosis in human cancer cell lines, indicating a promising avenue for cancer treatment .

Propriétés

IUPAC Name |

methyl 2-bromo-2-(2-methylphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7-5-3-4-6-8(7)9(11)10(12)13-2/h3-6,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDDRCRIJXMICQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.